molecular formula C22H16N4OS B4856929 N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide

N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide

Cat. No. B4856929
M. Wt: 384.5 g/mol
InChI Key: UZKXYKVEQJLOCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide, also known as BTA-1, is a chemical compound that belongs to the family of benzotriazole derivatives. It is a potent inhibitor of protein kinase CK2, which is involved in various cellular processes, such as cell proliferation, differentiation, and apoptosis. BTA-1 has been extensively studied for its potential applications in scientific research, particularly in the field of cancer biology.

Mechanism of Action

N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its substrates. CK2 has been shown to phosphorylate numerous proteins involved in cell signaling, DNA repair, and apoptosis, and its inhibition by N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide leads to the dysregulation of these processes, ultimately resulting in cell death.
Biochemical and Physiological Effects
N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide has been shown to induce apoptosis in various cancer cell lines, including breast, prostate, and colon cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer. Additionally, N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide has been shown to modulate the activity of other enzymes, such as glycogen synthase kinase 3β and casein kinase 1, which are involved in various cellular processes.

Advantages and Limitations for Lab Experiments

N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of this enzyme in cancer biology. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations. Additionally, the synthesis of N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide is a multistep process that requires specialized equipment and expertise.

Future Directions

Future research on N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide could focus on identifying its potential applications in cancer therapy, either as a standalone treatment or in combination with other drugs. Additionally, the development of more efficient synthesis methods for N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide could facilitate its use in lab experiments and clinical trials. Finally, further studies could investigate the potential off-target effects of N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide on other enzymes and cellular processes, which could provide insights into its mechanism of action and potential side effects.

Scientific Research Applications

N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide has been used in numerous scientific research studies due to its potent inhibitory activity against CK2. CK2 is a serine/threonine kinase that is overexpressed in various types of cancer, and its inhibition has been shown to induce apoptosis and inhibit tumor growth. N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide has been used to study the role of CK2 in cancer biology and to identify potential targets for cancer therapy.

properties

IUPAC Name

N-(6-methyl-2-naphthalen-1-ylbenzotriazol-5-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4OS/c1-14-12-18-19(13-17(14)23-22(27)21-10-5-11-28-21)25-26(24-18)20-9-4-7-15-6-2-3-8-16(15)20/h2-13H,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKXYKVEQJLOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CS3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide
Reactant of Route 2
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N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide
Reactant of Route 3
N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide
Reactant of Route 4
N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide
Reactant of Route 5
N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide
Reactant of Route 6
N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide

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